molecular formula C24H31NO3 B13773114 Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester CAS No. 63991-46-8

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester

Cat. No.: B13773114
CAS No.: 63991-46-8
M. Wt: 381.5 g/mol
InChI Key: YZLDURCREAJHLI-UHFFFAOYSA-N
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Description

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.508 g/mol . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a highly substituted piperidine ring. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester typically involves the esterification of benzilic acid with 1,2,2,6,6-pentamethyl-3-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide (for rearrangement reactions), hydrogen gas with a palladium catalyst (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the piperidinol derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its highly substituted piperidine ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

63991-46-8

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H31NO3/c1-22(2)17-16-20(23(3,4)25(22)5)28-21(26)24(27,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20,27H,16-17H2,1-5H3

InChI Key

YZLDURCREAJHLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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